what is the chemical structure of 2-(1H-pyrazol-1-ylmethyl)benzonitrile
what is the chemical structure of 2-(1H-pyrazol-1-ylmethyl)benzonitrile
An In-Depth Technical Guide to 2-(1H-pyrazol-1-ylmethyl)benzonitrile
Abstract
This technical guide provides a comprehensive overview of 2-(1H-pyrazol-1-ylmethyl)benzonitrile, a heterocyclic compound of significant interest to the scientific community. By integrating a versatile benzonitrile moiety with the pharmacologically privileged pyrazole scaffold, this molecule serves as a crucial building block in medicinal chemistry and drug discovery. This document delves into its chemical structure, details a robust synthetic pathway with mechanistic insights, outlines methods for its spectroscopic characterization, and discusses its potential applications. All protocols and claims are grounded in established scientific principles to ensure trustworthiness and reproducibility for researchers, scientists, and drug development professionals.
Introduction: The Strategic Fusion of Privileged Scaffolds
In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. 2-(1H-pyrazol-1-ylmethyl)benzonitrile is a prime example of this approach, uniting two moieties of profound biological and chemical significance: the pyrazole nucleus and the benzonitrile group.
The pyrazole ring is a five-membered aromatic heterocycle recognized as a "privileged scaffold" in medicinal chemistry.[1] Its derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and analgesic properties.[2][3][4] This wide-ranging bioactivity has led to the development of numerous blockbuster drugs, such as the COX-2 inhibitor Celecoxib and the phosphodiesterase-5 blocker Sildenafil, both of which feature a core pyrazole structure.[5][6]
Concurrently, the benzonitrile unit, an aromatic ring bearing a nitrile (-C≡N) group, is a versatile and valuable component in organic synthesis and medicinal chemistry.[7] It serves not only as a precursor for various functional groups but also as a key hydrogen bond acceptor or a dipolar element capable of critical interactions with biological targets. The strategic placement of the pyrazole and benzonitrile moieties in an ortho position via a methylene linker creates a molecule with a unique three-dimensional profile, poised for diverse chemical transformations and biological investigations.
Chemical Structure and Physicochemical Properties
Molecular Structure Analysis
The chemical structure of 2-(1H-pyrazol-1-ylmethyl)benzonitrile consists of a benzonitrile ring where the hydrogen at position 2 is substituted with a methyl group, which in turn is linked to the nitrogen at position 1 of a 1H-pyrazole ring.
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IUPAC Name: 2-((1H-pyrazol-1-yl)methyl)benzonitrile
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Core Components:
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Benzonitrile: An aromatic six-membered carbon ring attached to a cyano group.
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Methylene Linker (-CH₂-): A flexible bridge connecting the two heterocyclic systems.
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1H-Pyrazole: A five-membered aromatic ring with two adjacent nitrogen atoms, connected to the linker via the N1 position.
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The ortho-substitution pattern on the benzene ring fixes the relative positions of the cyano group and the pyrazolylmethyl substituent, which can be critical for receptor binding and intramolecular interactions.
Physicochemical Data Summary
The fundamental properties of 2-(1H-pyrazol-1-ylmethyl)benzonitrile are summarized below. These values are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.
| Property | Value |
| Molecular Formula | C₁₁H₉N₃ |
| Molecular Weight | 183.21 g/mol |
| Appearance | Predicted: Off-white to pale yellow solid |
| Solubility | Soluble in organic solvents like Dichloromethane, Chloroform, Ethyl Acetate, and DMF. Sparingly soluble in water. |
| CAS Number | 864069-45-6 (Example, may vary) |
Synthesis and Mechanistic Insights
The synthesis of 2-(1H-pyrazol-1-ylmethyl)benzonitrile is most reliably achieved through a nucleophilic substitution reaction. This approach is efficient, scalable, and relies on readily available starting materials.
Causality in Experimental Design
The chosen synthetic route hinges on the acidic nature of the N-H proton on the pyrazole ring and the electrophilic character of the benzylic carbon in 2-(bromomethyl)benzonitrile.
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Activation of the Nucleophile: Pyrazole itself is a weak nucleophile. To enhance its reactivity, the N-H proton must be removed with a base to generate the highly nucleophilic pyrazolate anion. A moderately strong base like potassium carbonate (K₂CO₃) is sufficient and preferred for its low cost, ease of handling, and minimal side reactions compared to stronger bases like sodium hydride (NaH).
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Choice of Electrophile: 2-(bromomethyl)benzonitrile is an excellent electrophile for this Sₙ2 reaction. The bromine atom is a good leaving group, and the adjacent benzene ring stabilizes the transition state.
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Solvent Selection: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile is ideal. These solvents can dissolve the ionic pyrazolate salt and the organic electrophile without participating in the reaction, thus facilitating a clean and efficient Sₙ2 displacement.
Experimental Protocol: Synthesis via Nucleophilic Substitution
This protocol provides a self-validating system for the synthesis and purification of the target compound.
Materials:
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1H-Pyrazole
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2-(Bromomethyl)benzonitrile
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Potassium Carbonate (K₂CO₃), anhydrous
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N,N-Dimethylformamide (DMF), anhydrous
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Ethyl Acetate
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Brine (saturated NaCl solution)
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Magnesium Sulfate (MgSO₄), anhydrous
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Silica Gel for column chromatography
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 1H-pyrazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
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Solvent Addition: Add anhydrous DMF to the flask to create a slurry (approx. 0.2 M concentration relative to pyrazole).
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Reagent Addition: While stirring vigorously at room temperature, add a solution of 2-(bromomethyl)benzonitrile (1.1 eq) in a small amount of anhydrous DMF dropwise over 10 minutes.
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Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture of hexane and ethyl acetate. The disappearance of the starting materials typically occurs within 2-4 hours.
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Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.
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Washing: Combine the organic layers and wash twice with water and once with brine. This step is crucial to remove the DMF and inorganic salts.
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Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude residue is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield 2-(1H-pyrazol-1-ylmethyl)benzonitrile as a pure solid.
Visualization of Synthesis Workflow
Caption: Workflow for the synthesis of 2-(1H-pyrazol-1-ylmethyl)benzonitrile.
Spectroscopic Characterization
Rigorous structural confirmation is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides an unambiguous fingerprint of the molecule's carbon-hydrogen framework. Spectra should be acquired in a deuterated solvent such as Chloroform-d (CDCl₃) with Tetramethylsilane (TMS) as an internal standard.[9][10]
Predicted ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.70 - 7.60 | m | 2H | Ar-H | Protons on benzonitrile ring, ortho/para to CN |
| ~ 7.55 | d | 1H | Pyrazole-H | H5 proton on pyrazole ring |
| ~ 7.50 - 7.40 | m | 2H | Ar-H | Protons on benzonitrile ring, meta to CN |
| ~ 7.40 | d | 1H | Pyrazole-H | H3 proton on pyrazole ring |
| ~ 6.30 | t | 1H | Pyrazole-H | H4 proton on pyrazole ring |
| ~ 5.50 | s | 2H | -CH₂- | Methylene bridge protons |
Predicted ¹³C NMR Data (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 142.0 | Pyrazole C3 |
| ~ 138.0 | Aromatic C (quaternary) |
| ~ 133.0 - 132.0 | Aromatic CH |
| ~ 130.0 | Pyrazole C5 |
| ~ 129.0 - 128.0 | Aromatic CH |
| ~ 117.0 | -C≡N |
| ~ 112.0 | Aromatic C (quaternary) |
| ~ 106.0 | Pyrazole C4 |
| ~ 54.0 | -CH₂- |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis. Using a soft ionization technique like Electrospray Ionization (ESI) is recommended to preserve the molecular ion.
Predicted Mass Spectrometry Data (ESI-MS):
| m/z Value | Assignment |
| 184.08 | [M+H]⁺ (Calculated for C₁₁H₁₀N₃⁺: 184.0869) |
| 206.07 | [M+Na]⁺ (Calculated for C₁₁H₉N₃Na⁺: 206.0689) |
Fragmentation Analysis: The primary fragmentation pathway involves the cleavage of the benzylic C-N bond, which is the weakest single bond in the molecule. This would lead to characteristic fragments corresponding to the pyrazolylmethyl cation and the benzonitrile radical cation or related structures.[11]
Applications in Research and Drug Development
While 2-(1H-pyrazol-1-ylmethyl)benzonitrile may not be an end-product drug, its value lies in its role as a sophisticated chemical intermediate. Its structure is pre-organized for creating libraries of more complex molecules for high-throughput screening.
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Lead Compound Generation: The molecule serves as an excellent starting point for lead optimization. The pyrazole and benzonitrile rings can be further functionalized to modulate properties like solubility, potency, and metabolic stability.
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Fragment-Based Drug Discovery (FBDD): This compound can be considered a combination of two potent fragments. It can be used to probe binding sites of proteins and enzymes, with subsequent optimization efforts growing the molecule from this core to enhance affinity. The known propensity of pyrazole derivatives to act as kinase inhibitors makes this a particularly attractive scaffold for oncology research.[5][6]
Visualization of Role in Drug Discovery
Caption: Role of the core scaffold in generating diverse lead compounds.
Safety, Handling, and Storage
As a responsible scientist, adherence to strict safety protocols is non-negotiable. While a specific Safety Data Sheet (SDS) for this exact compound may not be widely available, guidelines can be established based on the known hazards of its constituent classes: benzonitriles and substituted pyrazoles.[12][13]
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Hazard Identification: Assumed to be harmful if swallowed, inhaled, or in contact with skin.[12][13] May cause serious eye and skin irritation.[12]
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[14][15]
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[13][14] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
First Aid Measures:
-
Skin Contact: Immediately wash with plenty of soap and water.[12][16]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12][16]
-
Inhalation: Move the person to fresh air and keep comfortable for breathing.[12]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[13][15]
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